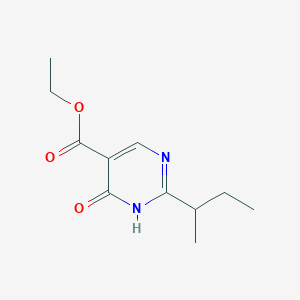
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a sec-butyl group, and a dihydropyrimidine ring with a keto group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea or thiourea in the presence of a base catalyst (e.g., sodium ethoxide) to form the dihydropyrimidine ring.
Cyclization: The intermediate undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 2-(tert-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 2-(isopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 2-(methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific sec-butyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
ethyl 2-butan-2-yl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-4-7(3)9-12-6-8(10(14)13-9)11(15)16-5-2/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
LZDKAIPIBCERIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC=C(C(=O)N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
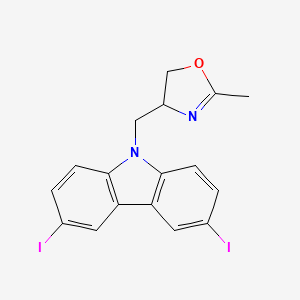
![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)

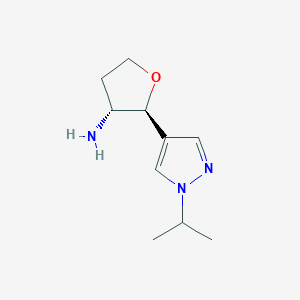
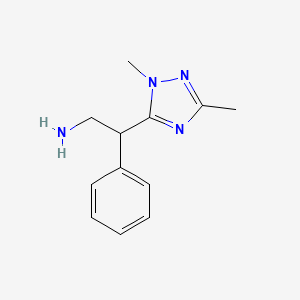
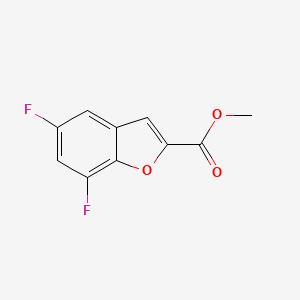

![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)
![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)

